Etravirin
Übersicht
Beschreibung
Etravirin ist ein nicht-nukleosidischer Reverse-Transkriptase-Hemmer (NNRTI) der zweiten Generation, der zur Behandlung von Infektionen mit dem humanen Immundefizienzvirus Typ 1 (HIV-1) eingesetzt wird. Es wird unter dem Markennamen Intelence vermarktet und wurde 2008 von der US-amerikanischen Food and Drug Administration zugelassen. This compound ist bekannt für seine Wirksamkeit gegen HIV-Stämme, die gegenüber NNRTIs der ersten Generation Resistenzen entwickelt haben .
Wissenschaftliche Forschungsanwendungen
Etravirin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Biologie. Es wird hauptsächlich zur Behandlung von HIV-1-Infektionen eingesetzt, insbesondere bei Patienten, die Resistenzen gegen andere antiretrovirale Medikamente entwickelt haben . Darüber hinaus wurde this compound auf seine potenzielle Verwendung bei der Behandlung anderer Virusinfektionen untersucht, wie z. B. Zika-Virus-Gehirninfektionen . Forschungen haben auch seine inhibitorischen Wirkungen auf Krebszellen untersucht, einschließlich Eierstockkrebs .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es direkt das Reverse-Transkriptase-Enzym von HIV-1 hemmt . Es bindet an das Enzym und blockiert seine DNA-abhängige und RNA-abhängige Polymeraseaktivität, wodurch die Virusreplikation verhindert wird . Im Gegensatz zu anderen NNRTIs hemmt this compound nicht die humane DNA-Polymerase Alpha, Beta oder Gamma .
Wirkmechanismus
Target of Action
Etravirine is an antiretroviral agent more specifically classified as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) . The primary target of Etravirine is the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus.
Mode of Action
Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to the reverse transcriptase, consequently blocking DNA-dependent and RNA-dependent polymerase activity . This interaction disrupts the enzyme’s catalytic site, preventing the virus from replicating within the host cell .
Biochemical Pathways
The primary biochemical pathway affected by Etravirine is the replication cycle of HIV-1. By inhibiting the reverse transcriptase enzyme, Etravirine prevents the conversion of viral RNA into DNA, a critical step in the viral replication process . This action disrupts the life cycle of the virus, preventing it from infecting new cells.
Pharmacokinetics
Etravirine demonstrates moderate intersubject variability and no time dependency in its pharmacokinetics . It is primarily excreted unchanged in the feces (93.7%), and has a long elimination half-life (mean ± S.D., 41 ± 20 hours) . Due to substantially lower exposures when taken on an empty stomach, Etravirine should be administered following a meal .
Result of Action
The molecular and cellular effects of Etravirine’s action result in the inhibition of HIV-1 replication. By blocking the activity of the reverse transcriptase enzyme, Etravirine prevents the virus from replicating and spreading to new cells . This action helps to control the level of HIV-1 in the body, slowing the progression of the disease.
Action Environment
Etravirine exhibits the potential for bi-directional drug–drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . These interactions can influence the compound’s action, efficacy, and stability. Therefore, the use of Etravirine must always be considered in the context of the patient’s overall treatment regimen and potential drug interactions.
Biochemische Analyse
Biochemical Properties
Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1, consequently blocking DNA-dependent and RNA-dependent polymerase activity . It does not inhibit human DNA polymerase alpha, beta, or gamma . Etravirine interacts with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 .
Cellular Effects
Etravirine has been shown to diminish proliferation, migration, and invasion in vitro . It also has the potential for bi-directional drug–drug interactions with other antiretrovirals and concomitant medications through its interactions with CYP isozymes .
Molecular Mechanism
Etravirine directly binds to the reverse transcriptase enzyme of HIV-1, blocking DNA-dependent and RNA-dependent polymerase activity . This inhibition does not affect human DNA polymerase alpha, beta, or gamma .
Temporal Effects in Laboratory Settings
It is known that Etravirine’s effects are observed within minutes at a concentration of 10 μM .
Dosage Effects in Animal Models
While specific studies on dosage effects of Etravirine in animal models are limited, one study found that Etravirine significantly increased the systemic clearance and volume of distribution of S-warfarin in rats .
Metabolic Pathways
Etravirine is metabolized in the liver by CYP450 enzymes, primarily CYP3A4, and to a lesser extent by CYP2C9 and CYP2C19 . The major metabolites formed retain less than 90% of Etravirine’s activity .
Transport and Distribution
The distribution of Etravirine into compartments other than plasma has not been evaluated in humans . It is known that Etravirine is about 99.9% bound to plasma proteins, primarily to albumin .
Subcellular Localization
The subcellular localization of Etravirine has not been extensively studied. One study found that Etravirine could induce anterior gradient 2 (AGR2) degradation via autophagy , suggesting that Etravirine may have effects on protein turnover and subcellular dynamics.
Vorbereitungsmethoden
Etravirin kann mit verschiedenen Methoden synthetisiert werden. Eine praktische Synthese beinhaltet eine mikrowellengestützte Aminierungsreaktion, die die Reaktionszeit deutlich verkürzt und die Ausbeute verbessert . Die Synthese beginnt typischerweise mit halogenierten Pyridinen oder 4-Guanidinobenzonitril als Ausgangsmaterialien . Der Prozess umfasst nukleophile Substitution, Ammonisierung und Bromierungsreaktionen . Industrielle Produktionsverfahren konzentrieren sich darauf, diese Reaktionen zu optimieren, um höhere Ausbeuten und geringere Produktionskosten zu erzielen .
Analyse Chemischer Reaktionen
Etravirin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Nukleophile Substitution: Diese Reaktion ist entscheidend bei der Synthese von this compound, wobei halogenierte Pyridine als Ausgangsmaterialien verwendet werden.
Bromierung: Diese Reaktion führt ein Bromatom in die Verbindung ein.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören halogenierte Pyridine, Ammoniak und Brom . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Zwischenprodukte, die schließlich zur endgültigen this compound-Verbindung führen .
Vergleich Mit ähnlichen Verbindungen
Etravirin ist unter den NNRTIs einzigartig, da es gegen HIV-Stämme wirksam ist, die gegenüber NNRTIs der ersten Generation wie Efavirenz und Nevirapin resistent sind . Ähnliche Verbindungen umfassen:
Efavirenz: Ein NNRTI der ersten Generation, das weniger wirksam gegen resistente HIV-Stämme ist.
Nevirapine: Ein weiteres NNRTI der ersten Generation mit ähnlichen Einschränkungen.
Rilpivirin: Ein NNRTI der zweiten Generation mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen Resistenzprofilen.
Die höhere genetische Barriere gegenüber Resistenzen von this compound und seine Wirksamkeit gegen resistente Stämme machen es zu einer wertvollen Option in der antiretroviralen Therapie .
Eigenschaften
IUPAC Name |
4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGWGZALEOIKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181412 | |
Record name | Etravirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1). It directly binds reverse transcriptase and consequently blocks DNA-dependent and RNA-dependent polymerase activity. Etravirine does not inhibit human DNA polymerase alpha, beta or gamma. | |
Record name | Etravirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
269055-15-4 | |
Record name | Etravirine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269055-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etravirine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269055154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etravirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etravirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETRAVIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C50HW4FO1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.